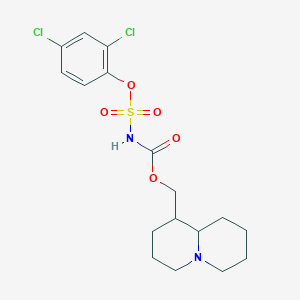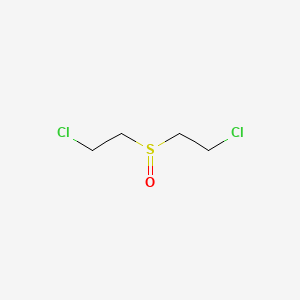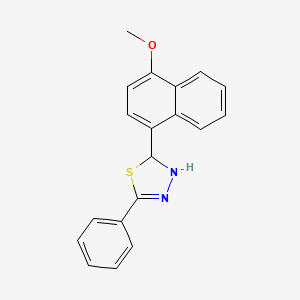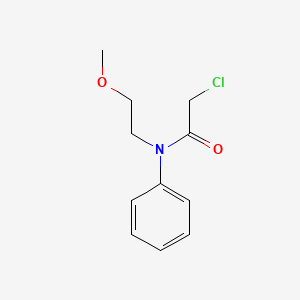
Sydowinin B
Vue d'ensemble
Description
La Sydowinine B est un composé polykétide xanthonique qui a été isolé du champignon Aspergillus sydowii. Elle est connue pour sa structure chimique unique et ses diverses activités biologiques, notamment ses propriétés immunosuppressives .
Mécanisme D'action
Target of Action
Sydowinin B, a natural compound isolated from Aspergillus sydowi, primarily targets the immune system . It has been found to exhibit immunosuppressant activity .
Mode of Action
This compound interacts with its targets by inhibiting certain immune responses. Specifically, it inhibits lipopolysaccharide (LPS) or concanavalin A-induced proliferation of isolated mouse splenic lymphocytes . This suggests that this compound may suppress the immune response by reducing the proliferation of immune cells.
Biochemical Pathways
Its immunosuppressive activity suggests that it may interfere with the signaling pathways involved in immune cell proliferation .
Result of Action
The primary molecular effect of this compound is the inhibition of immune cell proliferation . This results in a decrease in the immune response, which is why this compound is considered to have immunosuppressant activity . Additionally, this compound has been found to inhibit superoxide generation in, and elastase release from, isolated human neutrophils .
Analyse Biochimique
Biochemical Properties
Sydowinin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as protein kinases and phosphatases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow this compound to bind to the active sites of these enzymes and modulate their activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been shown to suppress the activation of immune cells, thereby exhibiting immunosuppressive properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of protein kinases and phosphatases, inhibiting their activity and subsequently affecting downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and immune cell activation. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert immunosuppressive effects without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in the synthesis and degradation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and apoptosis .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La Sydowinine B est généralement isolée du bouillon de culture de Aspergillus sydowii. Le champignon est cultivé dans un milieu approprié et le composé est extrait à l'aide de solvants organiques tels que l'acétate d'éthyle . La structure de la Sydowinine B a été établie à partir de données chimiques et spectroscopiques, confirmant qu'il s'agit du méthyl-1,7-dihydroxy-3-hydroxyméthyl-xanthone-8-carboxylate .
Méthodes de Production Industrielle : Il existe peu d'informations sur la production industrielle à grande échelle de la Sydowinine B. L'extraction à partir de cultures fongiques reste la principale méthode d'obtention de ce composé .
Analyse Des Réactions Chimiques
Types de Réactions : La Sydowinine B subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle présents dans la Sydowinine B peuvent être oxydés pour former les cétones ou les aldéhydes correspondants.
Réduction : Les groupes carbonyle peuvent être réduits pour former des alcools.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution pour former des éthers ou des esters.
Réactifs et Conditions Communs :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.
Substitution : Les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la Sydowinine B, tels que les formes méthylées ou acétylées .
4. Applications de la Recherche Scientifique
La Sydowinine B a plusieurs applications en recherche scientifique :
Chimie : Elle sert de composé modèle pour l'étude des dérivés xanthoniques et de leurs propriétés chimiques.
5. Mécanisme d'Action
La Sydowinine B exerce ses effets principalement par son activité immunosuppressive. Elle inhibe la prolifération des lymphocytes en interférant avec des voies de signalisation spécifiques impliquées dans les réponses immunitaires. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais il est connu qu'elle inhibe la génération de superoxyde et la libération d'élastase à partir de neutrophiles humains isolés .
Composés Similaires :
Sydowinine A : Un autre dérivé xanthonique isolé de Aspergillus sydowii, qui diffère par la position des groupes hydroxyle.
Sydowinol : Un composé apparenté ayant une structure similaire mais des groupes fonctionnels différents.
Acide Sydowique : Un autre métabolite de Aspergillus sydowii ayant des propriétés chimiques distinctes.
Unicité : La Sydowinine B est unique en raison de ses positions spécifiques de groupe hydroxyle et carboxylate, qui contribuent à ses activités biologiques et à sa réactivité chimique distinctes .
Applications De Recherche Scientifique
Sydowinin B has several scientific research applications:
Comparaison Avec Des Composés Similaires
Sydowinin A: Another xanthone derivative isolated from Aspergillus sydowii, differing in the position of hydroxyl groups.
Sydowinol: A related compound with a similar structure but different functional groups.
Sydowic Acid: Another metabolite from Aspergillus sydowii with distinct chemical properties.
Uniqueness: Sydowinin B is unique due to its specific hydroxyl and carboxylate group positions, which contribute to its distinct biological activities and chemical reactivity .
Propriétés
IUPAC Name |
methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBSKLSIZKVBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58450-00-3 | |
| Record name | Sydowinin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYDOWININ B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Sydowinin B?
A: this compound is a methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate. Its molecular formula is C16H12O7. [, ]
Q2: What are the known sources of this compound?
A: this compound has been isolated from several fungal species, including Aspergillus sydowi, Pestalotiopsis clavispora, and Aspergillus versicolor. [, , ]
Q3: Has this compound shown any potential in targeting specific enzymes?
A: While not a primary focus of current research, one study observed that this compound displayed moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling and a potential target for type 2 diabetes treatment. [] The study reported an IC50 value of 81 μM for this compound against PTP-1B.
Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?
A: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry, are typically employed for the identification and quantification of this compound in complex matrices. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657787.png)



![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B1657795.png)
![ethyl 7-methyl-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657796.png)
![ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657799.png)
![4-Chloro-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657800.png)
![ethyl (2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657803.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B1657804.png)
![ethyl (2E)-2-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657805.png)
![ethyl 7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657806.png)

![Ethyl 2-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657810.png)
